molecular formula C8H9BO3 B591514 (2,3-Dihydrobenzofuran-6-yl)boronic acid CAS No. 763120-44-1

(2,3-Dihydrobenzofuran-6-yl)boronic acid

Cat. No. B591514
CAS RN: 763120-44-1
M. Wt: 163.967
InChI Key: OQULHKYTKYFWIV-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzofuran-6-yl)boronic acid” is an organic compound with the molecular formula C8H9BO3 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a 2,3-dihydrobenzofuran ring . The molecular weight of the compound is 163.97 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to be used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Boronic Acid Sensors

Boronic acids are known for their reversible and covalent binding to Lewis bases and polyols, making them integral in developing chemical sensors. Research into boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors with additional binding groups, has shown significant improvements in binding affinity and selectivity. This advancement aids in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among other analytes, showcasing the potential for developing highly selective and sensitive sensors (Bian et al., 2019).

Drug Discovery

The exploration of boronic acids in drug discovery has seen a notable increase, with several boronic acid-based drugs approved by regulatory bodies like the FDA. These compounds are recognized for their potential in enhancing drug potency or improving pharmacokinetic profiles. This area of research reflects the growing interest in integrating boronic acids into medicinal chemistry, underscoring their versatility and potential in drug development (Plescia & Moitessier, 2020).

Antifungal Applications

Boron-containing compounds, especially boronic acids, have shown significant bioactivity against fungi, acting as potent antifungal agents. This includes their use in tackling pathogenic fungi, with some boron-based compounds approved for clinical use. The mechanisms through which these compounds exert their effects are diverse, suggesting a broad spectrum of potential applications in antifungal therapy (Arvanitis et al., 2020).

Antiprotozoal Activity

Recent research has also identified boron-based drugs, particularly benzoxaboroles, as promising treatments for neglected tropical diseases caused by protozoans, such as human African trypanosomiasis, malaria, and Chagas disease. The unique properties of boron, including its ability to interact reversibly with biochemical targets, are key to the success of these new drug candidates, offering a new avenue for treating these diseases (Jacobs et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQULHKYTKYFWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCO2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726700
Record name 2,3-Dihydro-1-benzofuran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763120-44-1
Record name 2,3-Dihydro-1-benzofuran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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